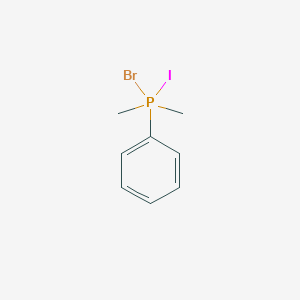
Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of bromine, iodine, and a phenyl group attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane typically involves the reaction of dimethylphenylphosphine with bromine and iodine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of Dimethylphenylphosphine: This is achieved by reacting phenylphosphine with methyl iodide in the presence of a base such as sodium hydride.
Bromination and Iodination: The dimethylphenylphosphine is then treated with bromine and iodine to introduce the halogen atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different phosphorus-containing species.
Coupling Reactions: It can participate in coupling reactions to form larger organophosphorus compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphine derivatives, while oxidation reactions can produce phosphine oxides.
Scientific Research Applications
Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphorus-containing functional groups into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus atom and halogen substituents. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction.
Comparison with Similar Compounds
Similar Compounds
Chlorodimethyl(phenyl)-lambda~5~-phosphane: Similar structure but with chlorine instead of bromine and iodine.
Dimethyl(phenyl)-lambda~5~-phosphane: Lacks the halogen substituents.
Bromo(dimethyl)phenylphosphine: Contains only bromine as the halogen substituent.
Properties
CAS No. |
138169-30-9 |
|---|---|
Molecular Formula |
C8H11BrIP |
Molecular Weight |
344.95 g/mol |
IUPAC Name |
bromo-iodo-dimethyl-phenyl-λ5-phosphane |
InChI |
InChI=1S/C8H11BrIP/c1-11(2,9,10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
GGXGVTOGKXMRBJ-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)(C1=CC=CC=C1)(Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















